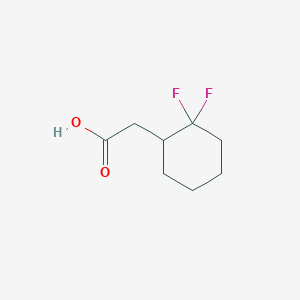![molecular formula C15H17NO2 B2373413 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2188733-62-0](/img/structure/B2373413.png)
N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide typically involves a series of cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of spirocyclic skeletons under mild conditions, yielding the desired compound in good yields.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable cyclization reactions and the use of metal-catalyzed processes. The use of photochemical protocols and metal-catalyzed cycloadditions are common in the large-scale synthesis of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, spirocyclic derivatives have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.3] or [3.3] cyclic frameworks: These compounds share a similar spirocyclic structure but differ in the size and nature of the fused rings.
Spirocyclic oxindoles: These compounds have a spirocyclic structure with an oxindole moiety, which imparts different chemical and biological properties.
Uniqueness
N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is unique due to its specific combination of a chromene ring and a cyclobutane ring, which provides distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-5,10H,1,3,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINCXVLTYLJHEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide](/img/structure/B2373331.png)
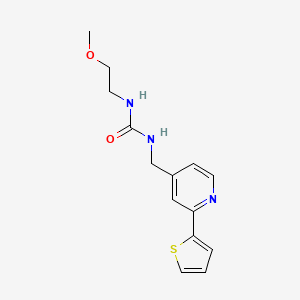
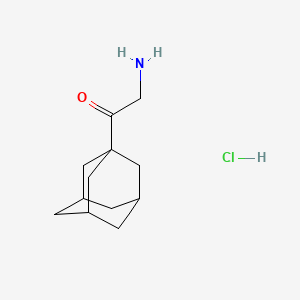
![N-(3-CHLOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2373336.png)
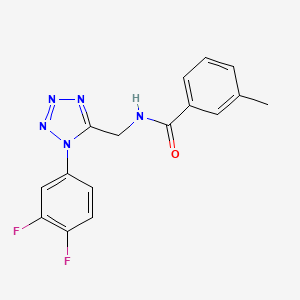
![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)
![3-tert-butyl-6-[5-(2-methoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2373339.png)
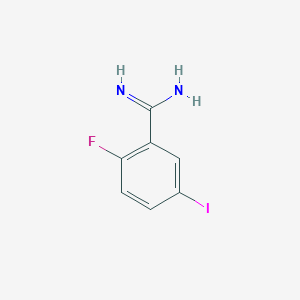
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
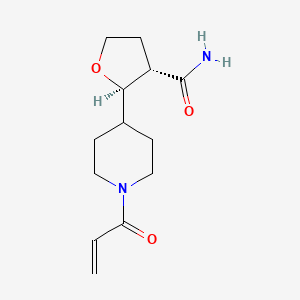
![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
